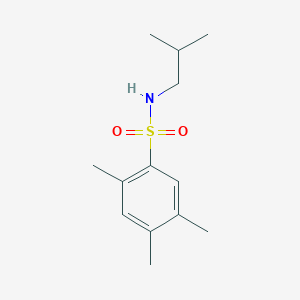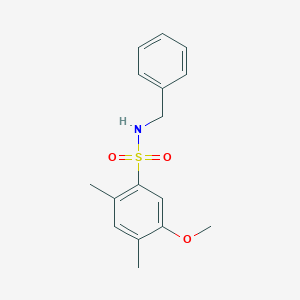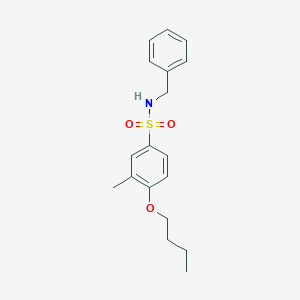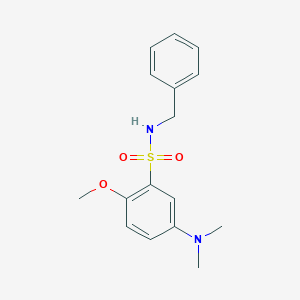
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. DMMS has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the target protein or enzyme. The formation of this bond leads to the inhibition of the enzymatic activity of the target protein or enzyme. The selectivity of this compound towards specific proteins or enzymes is attributed to the unique chemical properties of the sulfonamide group, which can interact with specific amino acid residues in the active site of the target protein or enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target protein or enzyme. Inhibition of CA IX by this compound leads to the suppression of tumor growth and metastasis, as well as the induction of apoptosis in cancer cells. Inhibition of HDACs by this compound leads to the modulation of gene expression and chromatin remodeling, which can have a variety of physiological effects, such as the regulation of cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its high selectivity towards specific proteins or enzymes, its ability to form a covalent bond with the target protein or enzyme, and its ease of synthesis. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in scientific research. One direction is the development of this compound derivatives with improved selectivity and potency towards specific proteins or enzymes. Another direction is the use of this compound in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity. Additionally, the use of this compound in vivo models and clinical trials can provide valuable insights into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been widely used in scientific research as a chemical probe to study the function of various proteins and enzymes. This compound has unique chemical properties that allow it to selectively inhibit the activity of specific proteins or enzymes. The use of this compound in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been widely used in scientific research as a chemical probe to study the function of various proteins and enzymes. This compound can selectively inhibit the activity of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various types of cancer, including breast, lung, and colon cancer. This compound has also been used to study the function of other proteins, such as histone deacetylases (HDACs), which play a critical role in gene expression and chromatin remodeling.
Propriétés
Formule moléculaire |
C16H19NO3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-7-13(3)14(9-11)17-21(18,19)16-8-6-12(2)10-15(16)20-4/h5-10,17H,1-4H3 |
Clé InChI |
HAFVSBVRUQDXJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















